molecular formula C9H7NO2 B1626492 3-Methylbenzoyl isocyanate CAS No. 5893-29-8

3-Methylbenzoyl isocyanate

Cat. No. B1626492
CAS RN: 5893-29-8
M. Wt: 161.16 g/mol
InChI Key: NJFVOTWKXBGOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzoyl isocyanate, also known as 1-(isocyanatomethyl)-3-methylbenzene, is an organic building block containing an isocyanate group . It has a molecular formula of C9H7NO2 .


Synthesis Analysis

Isocyanates are prepared in good to excellent yields by treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for conversion of primary alcohols to alkyl isocyanates in the presence of secondary and tertiary alcohols, thiols, and trimethysilyl ethers .


Molecular Structure Analysis

The molecular structure of 3-Methylbenzoyl isocyanate is represented by the formula C9H7NO2 . The average mass is 161.157 Da and the monoisotopic mass is 161.047684 Da .


Chemical Reactions Analysis

Isocyanates, including 3-Methylbenzoyl isocyanate, can undergo hydrolysis across both the N=C and C=O bonds to form carbamate or imidic acid . The barrier heights for these reactions can be significantly influenced by substituted RNCO species .


Physical And Chemical Properties Analysis

3-Methylbenzoyl isocyanate has a refractive index of n20/D 1.523 (lit.) and a density of 1.052 g/mL at 25 °C (lit.) . The boiling point is 34-36 °C/0.1 mmHg (lit.) .

Scientific Research Applications

Use of Isocyanate Chemistry in Developing Small Molecule Microarrays

  • Application Summary : Isocyanate chemistry is used to develop an efficient and general strategy for immobilizing small molecules onto microarrays .
  • Methods of Application : The study did not provide specific methods or experimental procedures related to 3-Methylbenzoyl isocyanate. However, it discussed the use of isocyanate functionalized surfaces for the immobilization of small molecules .
  • Results or Outcomes : The study reported that the immobilization percentage is over 73% .

Use of Acyl Thioureas in Various Fields

  • Application Summary : Acyl thioureas, which can be synthesized from isocyanates, have extensive applications in diverse fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
  • Methods of Application : The study did not provide specific methods or experimental procedures related to 3-Methylbenzoyl isocyanate. However, it discussed the synthesis of 1-acyl-3-substituted thioureas .
  • Results or Outcomes : These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

Use of Isocyanate Chemistry in Developing Small Molecule Microarrays

  • Application Summary : Isocyanate chemistry is used to develop an efficient and general strategy for immobilizing small molecules onto microarrays .
  • Methods of Application : The study did not provide specific methods or experimental procedures related to 3-Methylbenzoyl isocyanate. However, it discussed the use of isocyanate functionalized surfaces for the immobilization of small molecules .
  • Results or Outcomes : The study reported that the immobilization percentage is over 73% .

Use of Acyl Thioureas in Various Fields

  • Application Summary : Acyl thioureas, which can be synthesized from isocyanates, have extensive applications in diverse fields such as synthetic precursors of new heterocycles, pharmacological and materials science, and technology .
  • Methods of Application : The study did not provide specific methods or experimental procedures related to 3-Methylbenzoyl isocyanate. However, it discussed the synthesis of 1-acyl-3-substituted thioureas .
  • Results or Outcomes : These scaffolds exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities and find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers, and organocatalysts .

Safety And Hazards

Isocyanates, including 3-Methylbenzoyl isocyanate, are potent respiratory and skin sensitisers and a common cause of asthma and allergic contact dermatitis . They are associated with a range of serious, adverse health effects .

Future Directions

The high toxicity of isocyanate species in the workplace demands the development of sensitive techniques for the detection of isocyanates to protect workers from adverse health effects . Additionally, there is a growing interest in the replacement of petrochemical polyols with bio-based polyols for the production of polyurethanes .

properties

IUPAC Name

3-methylbenzoyl isocyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-7-3-2-4-8(5-7)9(12)10-6-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFVOTWKXBGOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00504836
Record name 3-Methylbenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzoyl isocyanate

CAS RN

5893-29-8
Record name 3-Methylbenzoyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00504836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methylbenzoyl isocyanate
Reactant of Route 2
Reactant of Route 2
3-Methylbenzoyl isocyanate
Reactant of Route 3
Reactant of Route 3
3-Methylbenzoyl isocyanate
Reactant of Route 4
3-Methylbenzoyl isocyanate
Reactant of Route 5
Reactant of Route 5
3-Methylbenzoyl isocyanate
Reactant of Route 6
Reactant of Route 6
3-Methylbenzoyl isocyanate

Citations

For This Compound
1
Citations
XJ Song, XH Tan, FS Wang, YG Wang - … für Kristallographie-New …, 2007 - degruyter.com
… 3-Methylbenzoyl isocyanate (5 mmol) was obtained by refluxing 3-methylbenzamide and an excess of oxalyl chloride in anhydrous 1,2-dichloroethane according to reference [1]. Then …
Number of citations: 0 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.